molecular formula C10H10N4O2S B2365310 Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate CAS No. 97143-36-7

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate

Cat. No. B2365310
CAS RN: 97143-36-7
M. Wt: 250.28
InChI Key: VQJGYZMDSOQVHH-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate is a chemical compound that holds promise for a wide range of applications in scientific experiments, research, and industry. Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Synthesis Analysis

The synthesis of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate involves several steps. Ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of ethanol (99.9%) are refluxed for 24 hours . The progress of the reaction is monitored by TLC (petroleum ether: ethyl acetate, 1:3) .


Molecular Structure Analysis

The molecular structure of thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, is characterized by a five-aromatic ring with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, show similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .

Scientific Research Applications

Novel Hypoglycemic Agents

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate derivatives have been synthesized and evaluated for their potential as glucokinase (GK) activators. Notably, certain derivatives demonstrated dual-action hypoglycemic properties by activating both GK and PPARγ, showing significant efficacy in reducing glucose levels in mice after oral glucose loading (Huihui Song et al., 2011).

Anticancer Agents

Research has focused on the synthesis of derivatives of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate for anticancer applications. One study discovered new apoptosis-inducing agents for breast cancer based on structural variations of this compound. These agents demonstrated significant antiproliferative potential against cancer cell lines, with certain compounds inducing apoptosis in MCF-7 cells and showing a significant reduction in tumor mass in vivo (E. Gad et al., 2020).

CDK Inhibitors for Cancer Treatment

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate derivatives have been explored as cyclin-dependent kinase-2 (CDK2) inhibitors. These inhibitors are vital for developing cancer therapies due to their role in cell cycle regulation. The synthesis of these compounds has led to the identification of potent CDK2 inhibitors, contributing to the advancement of cancer treatment options (Shudong Wang et al., 2004).

Antimicrobial Agents

The synthesis of new Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate derivatives has also been directed towards developing antimicrobial agents. These compounds have been evaluated for their effectiveness against a variety of bacterial and fungal pathogens, showing promising results in inhibiting the growth of these microorganisms (A. Balkan et al., 2001).

Future Directions

Thiazoles, including Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate, are an adaptable heterocycle present in several drugs used in cancer therapy . They show notable pharmacological actions, making them significant potential compounds in the chemical world . This suggests that there is a promising future for the development and application of Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate in various fields, especially in medicinal chemistry.

properties

IUPAC Name

ethyl 2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-2-16-8(15)7-6-17-10(13-7)14-9-11-4-3-5-12-9/h3-6H,2H2,1H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJGYZMDSOQVHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrimidin-2-ylamino)thiazole-4-carboxylate

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